Fluocinolone acetonide is a synthetic glucocorticoid belonging to the corticosteroid class of drugs. [] It exhibits anti-inflammatory and antipruritic activities. [] Fluocinolone is widely employed in scientific research to explore its impact on various cellular and physiological processes. It is a valuable tool for studying inflammatory responses, cellular signaling pathways, and disease mechanisms.
Fluocinolone acetonide, the most common form of fluocinolone, is derived from the natural steroid hormone progesterone. It belongs to the class of synthetic glucocorticoids, which are characterized by their potent anti-inflammatory and immunosuppressive effects. The International Union of Pure and Applied Chemistry (IUPAC) name for fluocinolone acetonide is 6-alpha, 9-alpha-difluoro-16-alpha, 17-alpha-acetonide of 11-beta-hydroxy-17-alpha-pregn-4-ene-3,20-dione. Its chemical formula is with a molecular weight of approximately 452.49 g/mol .
The synthesis of fluocinolone involves several complex chemical reactions. One notable method includes the epoxidation of a precursor compound followed by various modifications:
The synthesis can be optimized for yield and purity through careful control of reaction conditions such as temperature and pH.
Fluocinolone acetonide features a complex molecular structure characterized by multiple functional groups:
The three-dimensional conformation of fluocinolone allows it to interact effectively with glucocorticoid receptors, which is crucial for its biological activity .
Fluocinolone participates in various chemical reactions that are essential for its therapeutic efficacy:
Fluocinolone exerts its effects primarily through interaction with glucocorticoid receptors located within target cells:
The result is decreased edema, capillary dilation, and leukocyte migration, making fluocinolone effective in treating inflammatory conditions.
Fluocinolone possesses several notable physical and chemical properties:
These properties influence its formulation into topical creams or injectable forms for therapeutic use.
Fluocinolone has diverse applications in medicine:
The synthetic pathway to fluocinolone acetonide commenced with hydrocortisone as the starting material. The pivotal breakthrough occurred in 1959 at Syntex Laboratories (Mexico City), where chemists achieved simultaneous fluorination at the 6α and 9α positions of the steroid nucleus. This difluorination significantly altered the molecule's electronic distribution and three-dimensional conformation, enhancing its binding affinity for the glucocorticoid receptor. The synthesis involved electrophilic fluorination using perchloryl fluoride (FClO₃) or Selectfluor™ reagents under controlled conditions to ensure regioselectivity. Subsequent acetonide formation at the 16α,17α-diol system further optimized the molecule's pharmacological profile. The acetonide group—a ketal formed by reaction with acetone—increased lipophilicity, thereby improving membrane permeability and prolonging local tissue residence. This structural modification reduced systemic absorption while amplifying topical potency [1] [3].
The core fluocinolone structure (C₂₁H₂₆F₂O₆) serves as the foundation for multiple derivatives, primarily differing in C16-C17 substituents and esterification patterns. Fluocinolone acetonide (C₂₄H₃₀F₂O₆), the most clinically significant derivative, incorporates the cyclic ketal group. Other notable derivatives include fluocinonide (C₂₆H₃₂F₂O₇), which features a 21-acetate ester and 16α,17α-cyclic ester with acetone, further enhancing lipophilicity and topical potency. Structural comparisons reveal that fluorination at C6 and C9 positions induces a 1,4-diene conformation in ring A (Δ⁴,⁵), critical for optimal receptor binding. Additionally, the 11β-hydroxyl group remains essential for glucocorticoid activity, while the C20 ketone and C21 hydroxyl groups complete the characteristic corticosteroid pharmacophore [1] [7].
Table 1: Structural Characteristics of Key Fluocinolone Derivatives
Derivative | Molecular Formula | Structural Modifications | Lipophilicity (Log P) |
---|---|---|---|
Fluocinolone | C₂₁H₂₆F₂O₆ | 6α,9α-difluoro; 11β,16α,17α-trihydroxy | 1.8 |
Fluocinolone acetonide | C₂₄H₃₀F₂O₆ | Adds 16α,17α-acetonide ketal | 3.1 |
Fluocinonide | C₂₆H₃₂F₂O₇ | 21-acetate ester + 16α,17α-acetonide | 4.0 |
Research into novel fluocinolone derivatives continues to explore modifications at C21 (esterification), C6/C9 (alternative halogens), and the D-ring (varied cyclic ketals). These efforts aim to optimize the balance between receptor affinity, metabolic stability, and tissue-specific penetration. For instance, the intravitreal implant formulations (e.g., Retisert®, Iluvien®) leverage the acetonide derivative's crystallinity and slow-release properties for sustained drug delivery in posterior ocular segments. The structural evolution of fluocinolone demonstrates how incremental molecular refinements can yield specialized therapeutic agents addressing distinct clinical challenges [1] [6] [10].
Fluocinolone derivatives are systematically classified within corticosteroid hierarchies based on standardized assays of vasoconstrictive potency—a reliable surrogate for anti-inflammatory efficacy. The Stoughton vasoconstrictor assay, which measures skin-blanching responses in human subjects, positions fluocinolone acetonide 0.025% as a group V (medium potency) agent and fluocinolone acetonide 0.01% as group VI (low potency). This places it below super-high potency derivatives like clobetasol propionate (group I) but above foundational corticosteroids like hydrocortisone (group VII). The classification reflects intrinsic glucocorticoid receptor binding affinity and pharmacokinetic properties such as dermal retention. Fluocinolone acetonide exhibits approximately 20-fold greater receptor affinity than hydrocortisone and 3-fold greater potency than triamcinolone acetonide, attributable to its fluorination pattern and acetonide moiety [4] [5] [8].
Table 2: Potency Classification of Selected Corticosteroids
Potency Class | Representative Agents | Fluocinolone Formulations |
---|---|---|
I (Super-high) | Clobetasol propionate 0.05% | Not applicable |
II (High) | Betamethasone dipropionate 0.05% | Not applicable |
III (Medium-high) | Fluticasone propionate 0.005% ointment | Not applicable |
IV (Medium) | Mometasone furoate 0.1% cream | Not applicable |
V (Medium-low) | Betamethasone valerate 0.1% cream | Fluocinolone acetonide 0.025% cream/ointment |
VI (Low) | Desonide 0.05% | Fluocinolone acetonide 0.01% cream/solution |
VII (Lowest) | Hydrocortisone 1.0% | Not applicable |
The molecular basis for fluocinolone's pharmacological profile resides in its dual mechanism of genomic action: transactivation and transrepression. As a glucocorticoid receptor (GR) agonist, the fluocinolone-GR complex translocates to the nucleus, binding glucocorticoid response elements (GREs) and modulating gene transcription. Crucially, fluocinolone potently induces annexin A1 (lipocortin-1) synthesis—a key phospholipase A₂ inhibitory protein that suppresses arachidonic acid release. This action significantly diminishes prostaglandin and leukotriene production, the primary mediators of inflammation. Additionally, fluocinolone demonstrates unique synergism with transforming growth factor-beta 3 (TGF-β3), enhancing Smad2/3 phosphorylation and mTORC1/AKT pathway activation. This synergistic interaction potentiates chondrogenesis in mesenchymal stem cells, revealing tissue-specific actions beyond classical immunosuppression [1] [2] [9].
Fluocinolone's receptor binding kinetics show distinctive characteristics compared to structurally similar glucocorticoids. Relative binding affinity studies indicate that fluocinolone acetonide exhibits 1.8-fold higher GR affinity than triamcinolone acetonide and 2.5-fold higher affinity than dexamethasone. This enhanced binding correlates with its sustained activity in intravitreal implants (e.g., Iluvien®, Yutiq®), where continuous drug release maintains therapeutic concentrations in retinal tissues for 36 months. The molecule's high lipophilicity (log P ~3.1) facilitates prolonged tissue retention, while its metabolic stability in ocular and dermal tissues ensures localized effects with minimal systemic exposure (<0.1 ng/ml plasma concentrations). These properties underscore how structural refinements translate into optimized receptor engagement and tissue-selective therapeutic outcomes [1] [6] [10].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: